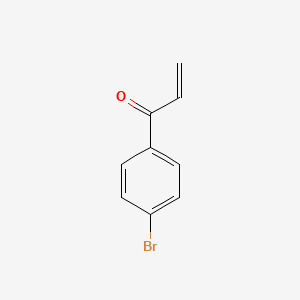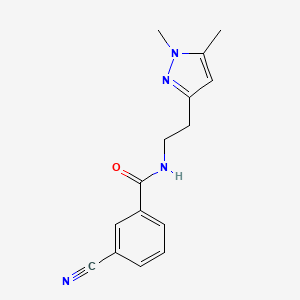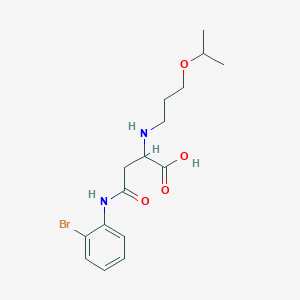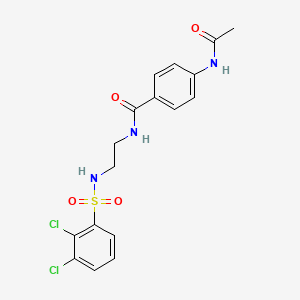
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.504. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide:
Neuroinflammation and Neurodegenerative Diseases
This compound has shown potential in targeting neuroinflammation, which is a key factor in the progression of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis. By inhibiting the activation of microglia and the production of proinflammatory cytokines like IL-1β, it could help mitigate neuronal damage and slow disease progression .
Cancer Therapy
Research indicates that this compound may have anticancer properties. It can potentially inhibit the proliferation of cancer cells and induce apoptosis. Its mechanism might involve the modulation of signaling pathways that are crucial for cancer cell survival and growth, making it a promising candidate for further investigation in cancer therapy .
Antiviral Activity
The compound has been studied for its antiviral properties. It may inhibit the replication of certain viruses by interfering with viral entry or replication processes. This makes it a potential candidate for the development of new antiviral drugs, especially in the context of emerging viral infections .
Anti-inflammatory Applications
Beyond neuroinflammation, this compound could be useful in treating other inflammatory conditions. Its ability to inhibit key inflammatory mediators suggests it could be effective in diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Antioxidant Properties
The compound may also exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This is particularly relevant in conditions where oxidative damage is a contributing factor, such as cardiovascular diseases and certain types of cancer .
Antimicrobial Activity
Preliminary studies suggest that this compound might possess antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. This could lead to the development of new antimicrobial agents, which are urgently needed due to rising antibiotic resistance .
Pain Management
There is potential for this compound to be used in pain management. By modulating pain pathways and reducing inflammation, it could serve as an alternative to traditional painkillers, potentially with fewer side effects .
Psychiatric Disorders
The compound might also have applications in the treatment of psychiatric disorders. Its effects on neurotransmitter systems could make it useful in managing conditions such as depression, anxiety, and schizophrenia .
Eigenschaften
IUPAC Name |
1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c28-22(23(12-13-23)18-7-2-1-3-8-18)24-19-10-14-27(15-11-19)21-16-17-6-4-5-9-20(17)25-26-21/h1-3,7-8,16,19H,4-6,9-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVNZMUUIBWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2439426.png)
![5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide](/img/structure/B2439427.png)

![N'-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2439431.png)



![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2439437.png)

![6-bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2439440.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2439449.png)